[2,3'-Bipyridine]-5-carbonitrile is a heterocyclic compound that belongs to the bipyridine family, characterized by the presence of two pyridine rings linked by a carbon atom and a cyano group at the 5-position. This compound is notable for its potential applications in various fields including medicinal chemistry, materials science, and coordination chemistry. The molecular formula for [2,3'-Bipyridine]-5-carbonitrile is with a molecular weight of approximately 206.21 g/mol.
This compound can be classified under the category of bipyridines, which are known for their ability to coordinate with metal ions, forming stable complexes that are useful in catalysis and other chemical reactions. The compound's CAS number is 1802-29-5, and it has been studied extensively for its electronic properties and reactivity.
The synthesis of [2,3'-Bipyridine]-5-carbonitrile typically involves several methods:
The molecular structure of [2,3'-Bipyridine]-5-carbonitrile can be represented using various chemical notation systems:
1S/C12H6N4/c13-5-9-1-3-11(15-7-9)12-4-2-10(6-14)8-16-12/h1-4,7-8H
C1=CC(=NC=C1C#N)C2=NC=C(C=C2)C#N
The compound exhibits a planar structure due to the aromatic nature of the pyridine rings, allowing for effective π-stacking interactions.
[2,3'-Bipyridine]-5-carbonitrile can undergo various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for [2,3'-Bipyridine]-5-carbonitrile primarily revolves around its ability to form stable complexes with metal ions. These complexes can modulate enzymatic activities by acting as inhibitors or activators depending on their binding affinity and interaction with biological targets.
In medicinal chemistry applications, such compounds have shown potential in inhibiting certain enzymes involved in inflammatory processes and microbial growth.
Relevant data indicates that [2,3'-Bipyridine]-5-carbonitrile possesses suitable physicochemical properties that make it a candidate for drug development.
[2,3'-Bipyridine]-5-carbonitrile has several scientific uses:
Research indicates that this compound's structural features allow it to interact effectively with biological systems and materials science applications, making it a versatile compound in scientific research.
CAS No.: 2697-85-0
CAS No.: 17084-02-5
CAS No.: 4579-60-6
CAS No.: 10304-81-1
CAS No.: 56742-44-0
CAS No.: 573-83-1